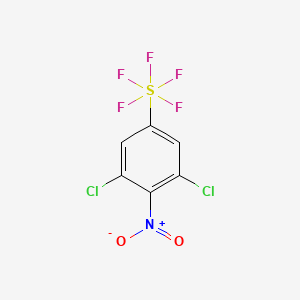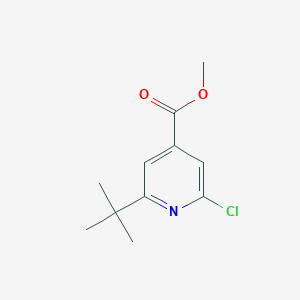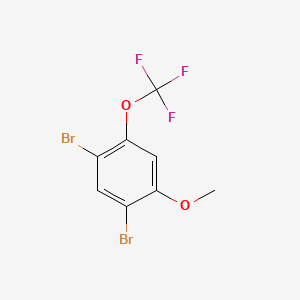
3-metilsulfonil-1H-indol
Descripción general
Descripción
3-methanesulfonyl-1H-indole is a useful research compound. Its molecular formula is C9H9NO2S and its molecular weight is 195.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-methanesulfonyl-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-methanesulfonyl-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad antiviral
3-metilsulfonil-1H-indol: los derivados se han estudiado por su potencial como agentes antivirales. Por ejemplo, ciertos derivados de indol han mostrado actividad inhibitoria contra la influenza A y otros virus . La presencia del núcleo de indol puede unirse con alta afinidad a múltiples receptores, lo que es beneficioso en el desarrollo de nuevos agentes terapéuticos con capacidades antivirales.
Actividad anti-VIH
Se ha informado que los derivados de indol exhiben actividad anti-VIH. Los estudios de acoplamiento molecular de nuevos derivados indolilo sugieren que podrían ser efectivos para inhibir la replicación del VIH-1, presentando una posible vía para el desarrollo de nuevos medicamentos anti-VIH .
Mecanismo De Acción
Target of Action
3-Methanesulfonyl-1H-indole, like many indole derivatives, is known to bind with high affinity to multiple receptors . These receptors are often the primary targets of the compound, and their roles can vary widely depending on the specific receptor and the biological context.
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular processes
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways. For instance, some indole derivatives have been found to exhibit antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .
Análisis Bioquímico
Biochemical Properties
3-Methanesulfonyl-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including 3-methanesulfonyl-1H-indole, have been shown to bind with high affinity to multiple receptors, which is crucial for their biological activities . The interactions between 3-methanesulfonyl-1H-indole and these biomolecules often involve hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to its stability and efficacy in biochemical reactions .
Cellular Effects
3-Methanesulfonyl-1H-indole exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to affect the expression of genes involved in cell proliferation, apoptosis, and differentiation . Additionally, 3-methanesulfonyl-1H-indole can impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of 3-methanesulfonyl-1H-indole involves several key processes. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, 3-methanesulfonyl-1H-indole can inhibit the activity of specific enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can activate certain signaling pathways by binding to receptors and inducing conformational changes that lead to downstream signaling events .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-methanesulfonyl-1H-indole can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives, including 3-methanesulfonyl-1H-indole, can undergo degradation under certain conditions, leading to a decrease in their biological activity . Long-term exposure to 3-methanesulfonyl-1H-indole in in vitro or in vivo studies has also been associated with changes in cellular function, such as alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of 3-methanesulfonyl-1H-indole vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activities . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where the biological activity of 3-methanesulfonyl-1H-indole increases with increasing dosage up to a certain point, beyond which the activity plateaus or decreases .
Metabolic Pathways
3-Methanesulfonyl-1H-indole is involved in several metabolic pathways. It interacts with various enzymes and cofactors that facilitate its metabolism and conversion into different metabolites . For example, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated or demethylated metabolites . These metabolic transformations can affect the biological activity and toxicity of 3-methanesulfonyl-1H-indole, as well as its overall pharmacokinetic profile .
Transport and Distribution
The transport and distribution of 3-methanesulfonyl-1H-indole within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein, which can influence its intracellular concentration and localization . Additionally, binding proteins, such as albumin, can facilitate the distribution of 3-methanesulfonyl-1H-indole in the bloodstream and its delivery to target tissues .
Subcellular Localization
The subcellular localization of 3-methanesulfonyl-1H-indole is an important factor that affects its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, 3-methanesulfonyl-1H-indole may be localized to the cytoplasm, nucleus, or mitochondria, where it can interact with specific biomolecules and exert its biological effects . The subcellular localization of 3-methanesulfonyl-1H-indole can also influence its stability and degradation, as well as its overall pharmacodynamic profile .
Propiedades
IUPAC Name |
3-methylsulfonyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2S/c1-13(11,12)9-6-10-8-5-3-2-4-7(8)9/h2-6,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LURCQPDCRKARFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CNC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![2-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride](/img/structure/B1458084.png)

